molecular formula C17H20N2O2 B3174384 N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide CAS No. 953728-62-6

N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B3174384
CAS RN: 953728-62-6
M. Wt: 284.35 g/mol
InChI Key: VWWFBLVDWOBLOJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide, often referred to as IPA, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and organic solvents. IPA has a molecular weight of 253.36 g/mol and a melting point of 87-89°C. It is also known as 4-Aminophenol, 4-Isopropylphenol, or 4-Amino-2-isopropylphenol.

Scientific Research Applications

Anticancer Properties

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and identified as a potential anticancer agent. Its structure and molecular docking analysis indicate an affinity for targeting the VEGFr receptor, which is significant in cancer research. The compound exhibits intermolecular hydrogen bonds, which could be crucial in its anticancer mechanism (Sharma et al., 2018).

Potential in Antitumor Activity

Derivatives of 2-(4-aminophenyl)benzothiazole, a similar compound, have been synthesized and evaluated for antitumor activity. These compounds have shown considerable activity against certain cancer cell lines, indicating the potential of N-(4-Aminophenyl)-2-(4-isopropylphenoxy)acetamide derivatives in antitumor applications (Yurttaş et al., 2015).

Anti-Inflammatory Drug Synthesis

The synthesis of an indole acetamide derivative, which is structurally related to this compound, demonstrated anti-inflammatory properties. Molecular docking studies targeting cyclooxygenase domains suggest its use in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Potential Pesticide Derivatives

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound related to this compound, indicates potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction, suggesting their use in agricultural sectors (Olszewska et al., 2009).

Synthesis for Medicinal Chemistry

The synthesis of related compounds like 4-Chloro-2-hydroxyacetophenone from aminophenol, which shares a structural relation to this compound, is important in medicinal chemistry. Such synthesis processes can be key to developing novel drugs and therapeutic agents (Teng Da-wei, 2011).

properties

IUPAC Name

N-(4-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWFBLVDWOBLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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